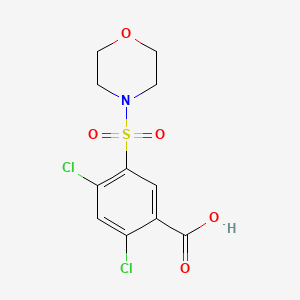

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

CAS No.: 292644-05-4

Cat. No.: VC5939254

Molecular Formula: C11H11Cl2NO5S

Molecular Weight: 340.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292644-05-4 |

|---|---|

| Molecular Formula | C11H11Cl2NO5S |

| Molecular Weight | 340.17 |

| IUPAC Name | 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoic acid |

| Standard InChI | InChI=1S/C11H11Cl2NO5S/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) |

| Standard InChI Key | WMSHTRGJCJVTQA-UHFFFAOYSA-N |

| SMILES | C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoic acid, reflecting its substitution pattern: two chlorine atoms at positions 2 and 4 of the benzene ring, a morpholine sulfonyl group at position 5, and a carboxylic acid functional group . Key identifiers include:

-

InChI:

InChI=1S/C11H11Cl2NO5S/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) -

InChIKey:

WMSHTRGJCJVTQA-UHFFFAOYSA-N

These descriptors enable precise structural representation and database retrieval.

Crystallographic and Spectroscopic Data

X-ray crystallography data for the parent compound is limited, but its benzotriazolyl ester derivative () has been characterized via mass spectrometry and NMR. The derivative exhibits a molecular weight of 547.41 g/mol and a SPLASH spectrum identifier splash10-0ab9-9612000000-f92a86871acf6216fa92 . The presence of the morpholine sulfonyl group contributes to distinct infrared (IR) absorption bands at 1,150–1,350 cm (S=O stretching) and 1,250 cm (C-N stretching) .

Synthesis and Industrial Production

Patent-Based Synthesis Route

A Chinese patent (CN100522936C) outlines a scalable synthesis method :

-

Sulfonation of 2,4-Dichlorotrichlorobenzyl:

-

Reacting 2,4-dichlorotrichlorobenzyl (Compound I) with chlorosulfonic acid () in the presence of a Lewis acid catalyst (e.g., ) yields 2,4-dichloro-5-sulfurylchloro benzoic acid (Compound II).

-

Conditions: 0–5°C, 4–6 hours, stoichiometric excess of .

-

-

Aminolysis and Acidification:

Process Optimization

Key industrial advantages of this route include:

-

Cost Efficiency: Morpholine and chlorosulfonic acid are commercially available at low cost.

-

Scalability: Batch sizes up to 50 kg have been reported without yield reduction .

-

Environmental Impact: The process minimizes hazardous waste by recycling unreacted morpholine.

Physicochemical Properties

Thermodynamic Parameters

Experimental data from PubChem and SpectraBase :

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing and gases .

-

Hydrolytic Sensitivity: Stable under acidic conditions (pH 2–6) but undergoes sulfonyl group hydrolysis at pH >8 .

-

Photoreactivity: UV irradiation (λ = 254 nm) induces dechlorination, forming 4-chloro-5-(morpholin-4-ylsulfonyl)benzoic acid as a minor byproduct .

Derivatives and Functionalization

Benzotriazolyl Ester Derivative

The SpectraBase entry (ID: 71pgyPfddgS) describes a structurally complex ester :

-

Name: 2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate

-

Molecular Formula:

-

Spectral Data:

This derivative’s benzotriazole moiety suggests utility as a UV absorber or protease inhibitor intermediate.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s sulfonamide group and aromatic chlorination pattern make it a candidate for:

-

Kinase Inhibitors: Analogous sulfonamides inhibit tyrosine kinases (e.g., EGFR, VEGFR) .

-

Antibacterial Agents: Chlorinated benzoic acids exhibit activity against Gram-positive bacteria .

Material Science

Functionalization with photoactive groups (e.g., benzotriazole) enables applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume